molecular formula C17H14BrN3O2 B11648596 N-(2-bromo-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(2-bromo-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11648596
M. Wt: 372.2 g/mol
InChI Key: KFNZUDZFSTUAFJ-UHFFFAOYSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-methylaniline and 4-oxo-3,4-dihydroquinazoline.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst and solvent to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(2-BROMO-4-METHYLPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-BROMO-4-METHYLPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE: can be compared with other quinazolinone derivatives, such as:

Uniqueness

The uniqueness of N-(2-BROMO-4-METHYLPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE lies in its specific substitution pattern and the presence of the bromine atom, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H14BrN3O2/c1-11-6-7-15(13(18)8-11)20-16(22)9-21-10-19-14-5-3-2-4-12(14)17(21)23/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

KFNZUDZFSTUAFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Br

Origin of Product

United States

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